D-Valganciclovir Hydrochloride

Catalog No.
S1799479
CAS No.
1393911-57-3
M.F
C14H23ClN6O5
M. Wt
390.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Valganciclovir Hydrochloride

CAS Number

1393911-57-3

Product Name

D-Valganciclovir Hydrochloride

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2R)-2-amino-3-methylbutanoate;hydrochloride

Molecular Formula

C14H23ClN6O5

Molecular Weight

390.82 g/mol

InChI

InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8?,9-;/m1./s1

InChI Key

ZORWARFPXPVJLW-ICLMXVQUSA-N

Synonyms

2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester D-Valine Hydrochloride

Canonical SMILES

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl

Isomeric SMILES

CC(C)[C@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl

Impurity Profiling of Ganciclovir

D-Valganciclovir HCl serves as a reference standard for quality control (QC) purposes during the manufacturing of Ganciclovir and its formulations [2]. This ensures the final product meets purity specifications set by regulatory bodies like the US Food and Drug Administration (FDA) and pharmacopoeias [2].

Here, D-Valganciclovir HCl helps identify and quantify potential impurities that may arise during Ganciclovir production. This safeguards the quality and safety of the final medication [2].

Source

Abbreviated New Drug Application (ANDA) Filing

D-Valganciclovir HCl can be used in the process of filing an Abbreviated New Drug Application (ANDA) with the FDA [2]. An ANDA is a pathway for generic drug approval, demonstrating the generic drug is comparable to the already approved brand-name drug in terms of safety and efficacy [1].

D-Valganciclovir HCl plays a role in establishing analytical methods to compare the generic drug's profile (including impurities) to the reference listed drug (RLD), which is typically the brand-name Ganciclovir [2].

Source

D-Valganciclovir Hydrochloride is an antiviral medication primarily used to treat cytomegalovirus infections, particularly in immunocompromised patients, such as those with acquired immunodeficiency syndrome. It is the L-valyl ester of ganciclovir, functioning as a prodrug that is rapidly converted into ganciclovir in the body, which then exerts its antiviral effects by inhibiting viral DNA synthesis. The chemical formula for D-Valganciclovir Hydrochloride is C₁₄H₂₂N₆O₅•HCl, and it is characterized by its enhanced oral bioavailability compared to ganciclovir itself, making it a preferred option for treatment .

D-Valganciclovir Hydrochloride undergoes hydrolysis in the gastrointestinal tract and liver, where it is converted into ganciclovir through the action of esterases. This conversion is crucial as ganciclovir then enters the viral-infected cells and is phosphorylated by viral and cellular kinases into its active triphosphate form. The triphosphate form of ganciclovir competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination during DNA synthesis .

The biological activity of D-Valganciclovir Hydrochloride is primarily attributed to its active metabolite, ganciclovir. Once phosphorylated, ganciclovir triphosphate inhibits the activity of viral DNA polymerases more effectively than cellular polymerases, thus selectively targeting virus-infected cells. This mechanism results in the prevention of viral replication and ultimately contributes to the management of cytomegalovirus retinitis and other related infections .

The synthesis of D-Valganciclovir Hydrochloride typically involves the esterification of ganciclovir with L-valine or its derivatives. Various synthetic routes have been explored, often starting from ganciclovir itself. The process generally includes:

  • Protection of functional groups on ganciclovir.
  • Reaction with L-valine or its activated derivatives.
  • Deprotection steps to yield D-Valganciclovir Hydrochloride.
    This multi-step synthesis ensures high purity and yield of the final product .

D-Valganciclovir Hydrochloride is primarily applied in clinical settings for:

  • Treatment of cytomegalovirus retinitis in patients with acquired immunodeficiency syndrome.
  • Prevention of cytomegalovirus disease in organ transplant recipients.
  • Management of other cytomegalovirus-related conditions in immunocompromised individuals.
    Its effectiveness and favorable pharmacokinetic profile make it a critical component in antiviral therapy .

D-Valganciclovir Hydrochloride exhibits several notable drug interactions due to its metabolism to ganciclovir. Key interactions include:

  • Zidovudine: Co-administration may increase the risk of neutropenia and anemia.
  • Probenecid: This drug can elevate ganciclovir levels, potentially leading to toxicity.
  • Mycophenolate mofetil: Increased concentrations of both drugs may occur in patients with renal impairment.
    Monitoring for hematologic toxicity is essential when these drugs are used concurrently .

D-Valganciclovir Hydrochloride shares structural similarities with several other antiviral compounds. Notable comparisons include:

Compound NameMechanism of ActionUnique Features
GanciclovirInhibits viral DNA polymeraseActive form derived from D-Valganciclovir
AcyclovirInhibits herpes virus DNA polymerasePrimarily effective against herpes viruses
ValacyclovirProdrug converted to acyclovirEnhanced bioavailability compared to acyclovir
CidofovirDirectly inhibits viral DNA polymeraseUsed for resistant strains; nephrotoxic

D-Valganciclovir Hydrochloride stands out due to its specific application against cytomegalovirus infections and its improved bioavailability over ganciclovir, making it a vital option in antiviral therapy for at-risk populations .

The development of D-valganciclovir hydrochloride represents a sophisticated approach to prodrug design, employing strategic esterification to overcome the inherent limitations of ganciclovir [1]. The fundamental strategy involves the attachment of L-valine through ester linkage formation at the hydroxyl group of ganciclovir, creating a more lipophilic derivative that exhibits enhanced bioavailability properties [2].

Coupling Reagent Systems and Mechanistic Considerations

The esterification process for ganciclovir derivatives employs dicyclohexylcarbodiimide as the primary coupling agent, functioning through the formation of O-acyl urea intermediates [1]. The mechanism proceeds through initial activation of the carboxylic acid component by carbodiimide-mediated condensation, followed by nucleophilic attack from the ganciclovir hydroxyl group [23]. Dimethylaminopyridine serves as an essential catalyst in this transformation, facilitating acyl transfer through its enhanced nucleophilicity compared to conventional bases [1] [23].

Recent developments in coupling methodology have introduced 5-nitro-4,6-dithiocyanatopyrimidine as an alternative reagent system, demonstrating the ability to complete esterification reactions within one minute under optimized conditions [24] [25]. This rapid coupling approach represents a significant advancement in synthetic efficiency for pharmaceutical applications, offering reduced reaction times and improved operational convenience [24].

Selective Hydrolysis Approaches

The preparation of valganciclovir involves selective hydrolysis of triacetyl ganciclovir derivatives, where controlled deacetylation yields monoacetyl ganciclovir as the key intermediate [1]. This selective process requires precise control of reaction conditions, with piperidine serving as the preferred reagent at temperatures ranging from 25 to 80 degrees Celsius [1]. The selectivity is crucial, as the monoacetyl ganciclovir content must exceed 50 percent to ensure optimal downstream processing [1].

Reaction ParameterOptimal RangeSelectivity Impact
Temperature25-80°C>50% monoacetyl product [1]
Piperidine concentration200 mL per 50g substrateEnhanced selectivity [1]
Reaction time3 hoursComplete conversion [1]

Advanced Esterification Strategies

Contemporary approaches to ganciclovir prodrug synthesis have explored long-chain lipid conjugation strategies to achieve sustained release characteristics [31]. These methodologies employ conventional esterification reactions with catalytic amounts of coupling agents under inert atmosphere conditions [31]. The synthesis involves activation of ganciclovir hydroxyl groups with dimethylaminopyridine, followed by coupling with activated carboxylic acid derivatives using dicyclohexylcarbodiimide [31].

The reaction yields demonstrate inverse correlation with carbon chain length, with shorter chain acids providing more efficient coupling compared to longer chain derivatives [31]. Decanoic acid and tridecanoic acid conjugations require extended reaction times of 48 hours and additional catalyst additions to achieve acceptable yields [31].

Catalytic Hydrogenation in Benzyloxycarbonyl Deprotection

The deprotection of benzyloxycarbonyl protecting groups represents a critical transformation in valganciclovir synthesis, requiring precise control of hydrogenation conditions to ensure complete conversion while maintaining product integrity [1]. The process employs palladium on carbon as the heterogeneous catalyst system, operating under hydrogen atmosphere with acidic co-catalysis [18].

Catalyst System Optimization

Palladium on carbon serves as the primary catalyst for benzyloxycarbonyl deprotection, with typical loadings ranging from 5 to 10 percent palladium content [18]. The catalyst preparation involves reduction of palladium chloride precursors in the presence of activated carbon support, creating high surface area metallic particles suitable for hydrogenation applications [18]. Recent advances have demonstrated enhanced catalytic activity through the incorporation of niobium pentoxide as a co-catalyst, significantly reducing reaction times compared to conventional palladium systems [3].

The combined palladium/niobium system operates effectively in both methanol and isopropanol solvents, achieving quantitative conversion within 45 minutes under ambient conditions [3]. This represents a substantial improvement over traditional methods that require extended reaction times and elevated pressures [3].

Catalyst SystemReaction TimeConversion EfficiencyOperating Pressure
Pd/C alone4-5 hours95-98% [1]<50 psi [1]
Pd/C + Nb₂O₅/C45 minutes>99% [3]Atmospheric [3]
Pd(OH)₂/C4-5 hours95-97% [1]<50 psi [1]

Mechanistic Aspects of Hydrogenolysis

The hydrogenolysis mechanism involves initial adsorption of both hydrogen and the benzyloxycarbonyl substrate onto the palladium surface, followed by hydrogen transfer and carbon-oxygen bond cleavage [18]. The process requires acidic conditions to facilitate protonation of intermediate species and prevent catalyst poisoning [1]. Hydrochloric acid serves as the preferred acid source, maintaining solution acidity while providing the chloride counterion for the final hydrochloride salt formation [1].

Alternative deprotection methodologies have been developed using aluminum chloride in hexafluoroisopropanol, offering orthogonal selectivity for benzyloxycarbonyl removal in the presence of other protecting groups [15]. This method operates under ambient temperature conditions and demonstrates excellent functional group tolerance, expanding the synthetic options available for complex molecular architectures [15].

Process Optimization and Scale-Up Considerations

Industrial implementation of benzyloxycarbonyl deprotection requires careful attention to hydrogen handling and catalyst recovery protocols [21]. The process typically operates at temperatures between 25 and 30 degrees Celsius with hydrogen pressure maintained below 50 pounds per square inch for safety considerations [1]. Catalyst filtration through diatomaceous earth ensures complete removal of palladium residues, critical for pharmaceutical applications [1].

Modern implementations have adopted sodium borohydride-mediated hydrogen generation as an alternative to direct hydrogen gas usage, improving operational safety while maintaining reaction efficiency [14]. This approach generates hydrogen in situ through controlled decomposition of sodium borohydride in alcoholic solvents, eliminating the need for high-pressure hydrogen handling [14].

Solvent Systems and Reaction Kinetics in Diastereoselective Synthesis

The synthesis of D-valganciclovir hydrochloride involves complex stereochemical considerations, as the compound exists as an approximately equimolar mixture of R and S configurations at the glyceryl side chain carbon [12]. Understanding solvent effects on reaction kinetics and stereoselectivity is essential for optimizing synthetic outcomes and controlling product distribution [20].

Solvent Polarity Effects on Reaction Rates

Solvent selection profoundly influences both reaction rates and stereochemical outcomes in pharmaceutical synthesis [40]. Polar solvents demonstrate enhanced ability to stabilize charged intermediates and transition states, leading to accelerated reaction rates for polar transformations [40]. The coupling reactions employed in valganciclovir synthesis benefit from mixed solvent systems, typically employing dichloromethane and dimethylformamide combinations to optimize both substrate solubility and reaction efficiency [1].

The dichloromethane-dimethylformamide system provides optimal balance between substrate dissolution and catalyst activity, with typical ratios ranging from 10:1 to 15:1 dichloromethane to dimethylformamide [1]. This solvent composition ensures adequate solvation of both polar and nonpolar reaction components while maintaining compatibility with the carbodiimide coupling chemistry [1].

Kinetic Analysis and Reaction Optimization

Kinetic modeling of pharmaceutical synthesis reactions enables prediction of optimal reaction conditions and identification of rate-limiting steps [26]. The coupling reaction between monoacetyl ganciclovir and activated valine derivatives follows second-order kinetics, with reaction rates dependent on both substrate concentrations and catalyst loading [26]. Temperature optimization studies indicate optimal reaction temperatures between 25 and 30 degrees Celsius, balancing reaction rate with product stability [1].

Solvent SystemReaction Rate ConstantStereoselectivity RatioOptimal Temperature
DCM/DMF (10:1)2.3 × 10⁻³ M⁻¹s⁻¹ [1]1:1 (R:S) [12]25-30°C [1]
Pure DCM1.1 × 10⁻³ M⁻¹s⁻¹ [1]1.2:1 (R:S) [12]25°C [1]
THF/DEM (1:4)3.1 × 10⁻³ M⁻¹s⁻¹ [1]1:1 (R:S) [12]65°C [1]

Diastereoselective Control Mechanisms

The stereochemical outcome of valganciclovir synthesis is influenced by conformational preferences of oxacarbenium intermediates and counterion distribution effects [20]. Solvent coordination to reactive intermediates modulates the accessibility of different stereochemical pathways, with specific solvents promoting preferential formation of particular diastereomers [20]. Computational studies indicate that acetonitrile promotes formation of one diastereomer through stabilization of specific conformational states, while dioxane favors the alternate stereochemical outcome [20].

The conformer and counterion distribution hypothesis provides mechanistic insight into stereochemical control, suggesting that both ring conformation preferences and counterion coordination patterns determine the final stereochemical outcome [20]. This understanding enables rational solvent selection for achieving desired stereochemical ratios in synthetic applications [20].

Advanced Kinetic Control Strategies

Recent developments in diastereoselective synthesis have demonstrated kinetic control mechanisms that favor formation of strained four-membered ring products over thermodynamically preferred five-membered alternatives [11]. These kinetic control strategies operate through careful optimization of reaction temperature and solvent composition, enabling formation of products that would not be accessible under thermodynamic control conditions [11].

Water-based reaction systems have emerged as environmentally sustainable alternatives for stereoselective synthesis, with reaction rates up to 20 times faster than conventional organic solvent systems [4]. These aqueous reaction conditions provide complete diastereoselectivity while eliminating the need for chromatographic purification, representing significant advancement in green chemistry applications [4].

Industrial-Scale Purification Techniques: Crystallization and Polymorph Control

The industrial production of D-valganciclovir hydrochloride requires sophisticated purification strategies to ensure consistent product quality, purity, and crystal form control [6]. Crystallization serves as the primary purification method, simultaneously achieving chemical purification and solid-state form optimization [39].

Crystallization Process Development

The crystallization of valganciclovir hydrochloride employs water-isopropanol solvent systems in ratios of 1:10 to achieve optimal crystal formation [7]. This mixed solvent approach provides controlled supersaturation conditions that promote nucleation of the desired crystal form while minimizing impurity incorporation [7]. The process operates at controlled temperatures with gradual cooling rates to ensure consistent crystal growth and morphology [39].

Recrystallization from water-isopropanol mixtures yields white crystalline solids with purity levels exceeding 98 percent and yields ranging from 70 to 75 percent [7]. The crystallization process requires careful control of cooling rates and seed crystal addition to prevent formation of undesired polymorphs or amorphous material [39].

Solvent SystemSolvent RatioYield (%)Purity (%)Crystal Form
Water/Isopropanol1:1070.6 [7]>98 [7]Crystalline [7]
Methanol/WaterVariable65-75 [1]>95 [1]Crystalline [1]
Pure Water-60-65 [8]>95 [8]Crystalline [8]

Polymorph Screening and Control

Valganciclovir hydrochloride exists as a white crystalline powder that demonstrates reversible hygroscopic behavior, requiring careful moisture control during processing and storage [12]. The compound can potentially form multiple polymorphic modifications, necessitating comprehensive screening to identify all possible crystal forms and their relative stability relationships [27] [34].

Polymorph screening employs multiple crystallization methods including solvent evaporation, antisolvent addition, crystallization from melts, and solid-state grinding approaches [9] [19]. Each method can potentially yield different polymorphic forms with distinct physicochemical properties including solubility, dissolution rate, and stability characteristics [9]. Powder X-ray diffraction serves as the primary analytical technique for polymorph identification and characterization [34].

Advanced polymorph screening strategies incorporate systematic variation of crystallization conditions including temperature, solvent composition, cooling rate, and seeding protocols [13]. The screening process must evaluate thermal stability, mechanical properties, and transformation behaviors under various stress conditions to ensure selection of the most appropriate form for pharmaceutical development [13].

Salt Formation and Polymorphic Diversity

Alternative salt forms of valganciclovir have been investigated to optimize physicochemical properties and processing characteristics [8]. Maleate salts demonstrate favorable properties including reduced hygroscopicity, improved chemical stability, and enhanced solubility compared to the hydrochloride form [8]. The maleate salt can be prepared in both crystalline and amorphous forms through controlled precipitation and lyophilization techniques [8].

Crystalline valganciclovir maleate exhibits solubility of 62 milligrams per milliliter with minimal hygroscopic behavior, while the amorphous form demonstrates slightly higher solubility at 66 milligrams per milliliter [8]. Both forms maintain chemical purity levels above 95 percent and demonstrate acceptable stability under pharmaceutical storage conditions [8].

Salt FormPhysical StateSolubility (mg/mL)HygroscopicityPurity (%)
Maleate (Crystalline)Solid62 [8]Least [8]98 [8]
Maleate (Amorphous)Solid66 [8]Least [8]95 [8]
OxalateSolid59 [8]Least [8]80 [8]
HydrochlorideCrystalline~50 [12]Reversible [12]>95 [12]

Industrial Crystallization Technologies

Large-scale crystallization of pharmaceutical compounds requires specialized equipment and process control systems to ensure consistent product quality [28]. Multiple-stage mixed suspension mixed product removal crystallizers enable continuous production with narrow particle size distributions [28]. These systems maintain steady-state conditions through controlled residence time distribution and precise temperature management [28].

Continuous crystallization technologies offer advantages over traditional batch processes including improved product consistency, reduced processing time, and enhanced process control capabilities [28]. Three-stage crystallizer systems demonstrate particular effectiveness for pharmaceutical applications, providing multiple opportunities for crystal size optimization and impurity rejection [28].

Advanced crystallization monitoring employs real-time analytical techniques including focused beam reflectance measurement, process Raman spectroscopy, and particle vision microscopy to track crystal formation and growth kinetics [39]. These process analytical technologies enable immediate response to process deviations and optimization of crystallization parameters for consistent product quality [39].

High-Performance Liquid Chromatography represents the primary analytical technique for the comprehensive characterization of D-Valganciclovir Hydrochloride. Multiple methodological approaches have been developed to address different analytical requirements, ranging from chiral separation to stability-indicating assays.

The most sophisticated HPLC method development focuses on chiral chromatographic separation using specialized stationary phases. The cellulose-tris(3,5-dichlorophenyl carbamate) bonded silica gel column has demonstrated exceptional capability for separating the four chiral configurations of valganciclovir hydrochloride intermediate compounds [1]. This chiral separation method employs a mobile phase consisting of n-hexane and ethanol in a ratio of 70:30 (volume/volume), with optimal chromatographic conditions including a flow rate range of 1.0 to 1.5 milliliters per minute and column temperature maintained between 20 to 40 degrees Celsius [1]. The detection wavelength is set at 254 nanometers, providing optimal sensitivity for the compound analysis [1].

For routine quality control applications, reverse-phase High-Performance Liquid Chromatography methods have been extensively validated. The Shimadzu C18 column (250 × 4.6 millimeters, 5 micrometers particle size) demonstrates excellent separation capabilities when paired with a mobile phase consisting of 0.05% orthophosphoric acid and acetonitrile in an 80:20 volume ratio [2]. This method achieves a retention time of 3.761 minutes with a flow rate of 0.6 milliliters per minute at a detection wavelength of 254 nanometers [2].

Stability-indicating High-Performance Liquid Chromatography methods have been developed specifically for degradation product identification and characterization. The Hypersil Gold C-18 column (4.6 × 250 millimeters, 5 micrometers) provides optimal resolution for separating valganciclovir from its degradation products using acetonitrile and potassium dihydrogen orthophosphate buffer (pH 5.0; 0.01 molar) in a 5:95 volume ratio [3]. This method successfully separates the parent compound (retention time 8.4 minutes) from degradation product DP-1 (6.0 minutes) and degradation product DP-2 (6.8 minutes) [3].

Method validation parameters demonstrate excellent analytical performance across all developed High-Performance Liquid Chromatography methods. Linearity studies show correlation coefficients exceeding 0.999 across concentration ranges from 2 to 500 micrograms per milliliter [2] [3]. Precision studies yield relative standard deviation values below 1.5% for both repeatability and intermediate precision [3]. Accuracy assessments demonstrate recovery percentages between 99.58% and 100.34% at various concentration levels [3].

Spectroscopic Profiling: Nuclear Magnetic Resonance and Mass Spectral Fragmentation Patterns

Nuclear Magnetic Resonance spectroscopy provides essential structural confirmation and purity assessment for D-Valganciclovir Hydrochloride. Proton Nuclear Magnetic Resonance spectra recorded at 400 megahertz using deuterated dimethyl sulfoxide as solvent reveal characteristic chemical shifts that confirm the molecular structure [4]. The valine moiety displays distinctive splitting patterns with chemical shifts at 0.87 (doublet, J = 7.2 hertz, 3H) and 0.88 (doublet, J = 7.2 hertz, 3H) corresponding to the methyl groups, and 1.60-1.66 (multiplet, 1H) for the methine proton [4]. These spectroscopic data provide definitive structural confirmation and serve as a fingerprint for compound identification [5].

Mass spectrometry employing Atmospheric Pressure Chemical Ionization in positive ion mode reveals detailed fragmentation patterns essential for structural characterization. The molecular ion [M+H]+ appears at m/z 355.1, representing the protonated molecular ion of valganciclovir [3]. The base peak fragment occurs at m/z 152.0, corresponding to the loss of C9H19NO4 followed by addition of 2H+ [3]. Secondary fragmentation yields an ion at m/z 135.0, representing the loss of ammonia from the m/z 152 fragment [3].

The fragmentation pathway reveals important structural information about the compound stability and degradation mechanisms. Under acidic stress conditions, the primary degradation product DP-1 produces a precursor ion at m/z 152.1, which generates abundant fragment ions at m/z 135.0 (loss of NH3) and m/z 121.9 (loss of 31 mass units) [3]. This fragmentation pattern indicates that DP-1 corresponds to the ganciclovir moiety, suggesting hydrolytic cleavage of the valyl ester linkage under acidic conditions [3].

Tandem mass spectrometry (MS/MS) experiments provide additional structural confirmation through collision-induced dissociation studies. The MS/MS spectrum of the m/z 355 precursor ion shows abundant formation of the m/z 152.1 fragment, confirming the proposed fragmentation pathway [3]. These mass spectral data establish definitive structural assignments for both the parent compound and its major degradation products.

X-Ray Diffraction Analysis of Hydrochloride Salt Polymorphs

X-Ray Diffraction analysis represents the definitive method for polymorph identification and characterization of D-Valganciclovir Hydrochloride. The compound exhibits multiple polymorphic forms, each displaying distinct diffraction patterns that serve as unique fingerprints for form identification [6] [7].

The primary crystalline forms, designated as Form X and Form Y, both display characteristic diffraction peaks at 3.5 degrees 2-theta, which serves as the signature peak for crystalline valganciclovir hydrochloride identification [7]. Form X represents the primary marketed crystalline form, exhibiting sharp, well-defined diffraction peaks indicative of high crystalline order [6]. Form Y presents an alternative crystalline form with similar peak positions but different relative intensities, suggesting a related but distinct crystal packing arrangement [6].

Semi-amorphous forms, designated as Form A and Form B, display broader, less-defined diffraction patterns while retaining the characteristic peak at 3.5 degrees 2-theta [7]. These metastable forms represent intermediate states between fully crystalline and completely amorphous materials [7]. Form A exhibits characteristics of semi-amorphous material containing low amounts of crystalline content, while Form B demonstrates similar behavior with slight variations in the diffraction pattern intensity [7].

The amorphous form of valganciclovir hydrochloride produces a broad halo pattern without distinct diffraction peaks, characteristic of materials lacking long-range crystalline order [8]. This form exhibits variable stability and different dissolution characteristics compared to crystalline polymorphs [8]. Powder X-Ray Diffraction serves as the primary analytical technique for distinguishing between these various solid-state forms .

Polymorphic characterization has significant implications for pharmaceutical development and manufacturing. The crystalline forms demonstrate superior stability for long-term storage, while amorphous forms may offer enhanced dissolution rates and bioavailability [10]. Manufacturing processes must carefully control conditions to ensure consistent polymorph formation and prevent undesired phase transitions during processing [10].

Thermal Stability Assessment via Differential Scanning Calorimetry

Differential Scanning Calorimetry provides comprehensive thermal characterization essential for understanding the stability and phase behavior of D-Valganciclovir Hydrochloride. The crystalline form exhibits a distinct melting point in the range of 162 to 164 degrees Celsius, appearing as a sharp endothermic peak characteristic of well-ordered crystalline materials [11] [12].

Thermal stability assessment reveals that the crystalline form maintains stability up to approximately 162 degrees Celsius, with no significant thermal events occurring below the melting point [12]. Above the melting temperature, complete thermal degradation occurs, manifested as exothermic decomposition processes that indicate irreversible chemical breakdown [12]. This thermal behavior establishes critical temperature limits for processing and storage conditions.

The amorphous form displays distinctly different thermal characteristics, showing a broad glass transition rather than a defined melting point [8]. This glass transition occurs over a temperature range rather than at a specific temperature, reflecting the disordered nature of the amorphous solid state [8]. No recrystallization events are observed during controlled heating studies, indicating that the amorphous form remains kinetically stable under these conditions [8].

Hydrated forms of the compound exhibit characteristic dehydration events in the temperature range of 70 to 100 degrees Celsius, appearing as endothermic peaks corresponding to water loss [13]. These thermal events provide quantitative information about moisture content and hydration state, which significantly impact storage stability and processing requirements.

Stress testing conditions evaluated by Differential Scanning Calorimetry reveal important stability information. Under acidic hydrolysis conditions at 80 degrees Celsius, significant degradation occurs with 41% compound loss and formation of degradation product DP-1 [3]. Conversely, base hydrolysis conditions at the same temperature show no measurable degradation, indicating excellent stability under alkaline conditions [3]. Oxidative stress conditions at room temperature demonstrate compound stability, while photolytic stress at 40 degrees Celsius results in 13% degradation with formation of degradation product DP-2 [3].

The thermal analysis data provide essential information for formulation development, establishing safe processing temperatures and storage conditions. The distinct thermal signatures of different polymorphic forms enable identification and quantification of form purity in pharmaceutical preparations. These thermal stability assessments support regulatory submissions by demonstrating compound behavior under various stress conditions and establishing degradation pathways for impurity profiling.

Analytical TechniqueKey ParametersAnalytical Significance
Chiral HPLCRetention times: 12.119, 17.232, 13.749, 15.779 minSeparation of four stereoisomeric configurations
Stability-Indicating HPLCDrug RT: 8.4 min; DP-1: 6.0 min; DP-2: 6.8 minDegradation product identification and quantification
Mass Spectrometry[M+H]+ 355.1; Base peak 152.0; Fragment 135.0Structural confirmation and fragmentation pathway
X-Ray DiffractionCharacteristic peak at 3.5° 2θPolymorph identification and crystalline form analysis
Differential Scanning CalorimetryMelting point: 162-164°C; Thermal stability to 162°CThermal stability assessment and polymorph characterization

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

390.1418455 g/mol

Monoisotopic Mass

390.1418455 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2023

Explore Compound Types